![molecular formula C25H19N3O4 B2540120 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 877656-72-9](/img/no-structure.png)

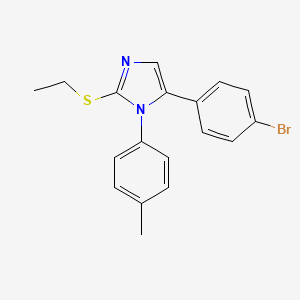

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several synthetic approaches exist for this compound. Notably, an efficient transition-metal-free route involves a one-pot intermolecular annulation reaction between o-amino benzamides and thiols . This method offers good functional group tolerance, avoids transition metals and external oxidants, and ensures ease of operation. The yield of various derivatives, including 2-aryl (heteroaryl) quinazolin-4(3H)-ones, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide, can reach up to 98% .

Another approach involves the Beirut reaction of 2,1,3-benzoxadiazole 1-oxide with ethyl 2,4-dioxo-4-phenylbutyrate , catalyzed by triethylamine . This yields ethyl 3-benzoylquinoxaline-2-carboxylate 1,4-dioxide and, in a slower reaction, 2-benzoylquinoxaline 1,4-dioxide .

Chemical Reactions Analysis

The compound can participate in various reactions, including annulation processes, cyclotrimerization, and aromatization. These reactions lead to the formation of related derivatives and modifications of the core structure .

Scientific Research Applications

- Anticancer Potential : Researchers have explored the compound’s ability to inhibit cancer cell growth. Its unique structure may offer novel pathways for developing targeted therapies against specific cancer types .

- Organic Semiconductors : The benzofuro[3,2-d]pyrimidine scaffold could be useful in designing organic semiconductors. Researchers might investigate its electronic properties and charge transport capabilities .

- Annulation Reactions : The facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines using triethylamine as a mediator is noteworthy. Researchers can explore variations of this reaction for other heterocyclic scaffolds .

- C–C Bond Formation : Investigating the C–C double bond scission/recombination process could lead to new synthetic methodologies .

Medicinal Chemistry and Drug Development

Materials Science

Synthetic Methodology

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid followed by cyclization with acetic anhydride and o-toluidine. The resulting product is then acetylated with acetic anhydride to yield the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "acetic anhydride", "o-toluidine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid in the presence of a coupling agent such as DCC or EDC to yield the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate with acetic anhydride and o-toluidine in the presence of a Lewis acid catalyst such as BF3 etherate to form the benzofuro[3,2-d]pyrimidine ring system.", "Step 3: Acetylation of the resulting product with acetic anhydride in the presence of a base such as pyridine to yield the final compound." ] } | |

CAS RN |

877656-72-9 |

Product Name |

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide |

Molecular Formula |

C25H19N3O4 |

Molecular Weight |

425.444 |

IUPAC Name |

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C25H19N3O4/c1-16-9-5-7-13-19(16)26-21(29)15-27-22-18-12-6-8-14-20(18)32-23(22)24(30)28(25(27)31)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,26,29) |

InChI Key |

OWAKRUOYPVMWBA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate](/img/structure/B2540039.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)